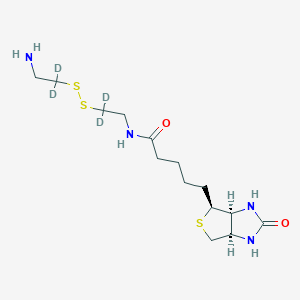
Biotinyl Cystamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl Cystamine-d4 is a deuterated form of Biotinyl Cystamine, a compound that combines biotin with cystamine. Biotin is a vitamin that plays a crucial role in various metabolic processes, while cystamine is an aminothiol derived from cysteine. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine-d4 is synthesized through a series of chemical reactions that involve the biotinylation of cystamine. The process typically starts with the preparation of cystamine, which is then reacted with biotin under specific conditions to form Biotinyl Cystamine. The deuterated form is obtained by incorporating deuterium atoms into the cystamine molecule .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and reagents to facilitate the biotinylation and deuteration steps. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Biotinyl Cystamine-d4 undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in cystamine can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted cystamine derivatives from substitution reactions .
Applications De Recherche Scientifique
Biotinyl Cystamine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a labeling agent for studying molecular interactions.
Biology: Utilized in the study of protein-protein and protein-DNA interactions due to its biotin component, which can bind to avidin or streptavidin.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a radioprotective agent.
Industry: Employed in the development of diagnostic assays and as a tool for studying biological pathways
Mécanisme D'action
Biotinyl Cystamine-d4 exerts its effects through several mechanisms:
Binding to Proteins: The biotin component binds to avidin or streptavidin, facilitating the study of protein interactions.
Modulation of Biological Pathways: The cystamine component can modulate oxidative stress and inflammation pathways, involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteamine: A decarboxylated derivative of cysteine, used in the treatment of cystinosis.
Cystamine: The oxidized form of cysteamine, with similar biological activities.
Biotinyl Cystamine: The non-deuterated form of Biotinyl Cystamine-d4, used in similar research applications
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in various scientific fields. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C14H26N4O2S3 |
|---|---|
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-amino-1,1-dideuterioethyl)disulfanyl]-2,2-dideuterioethyl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1/i7D2,8D2 |
Clé InChI |
MFDWNMKIWHKJOW-KOOKUMTPSA-N |
SMILES isomérique |
[2H]C([2H])(CN)SSC([2H])([2H])CNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















